molecular formula C11H18N2 B12445193 [(4-Butylphenyl)methyl]hydrazine CAS No. 887594-65-2

[(4-Butylphenyl)methyl]hydrazine

Cat. No.: B12445193
CAS No.: 887594-65-2
M. Wt: 178.27 g/mol
InChI Key: PTFHUJCUFFSGIA-UHFFFAOYSA-N
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Description

[(4-Butylphenyl)methyl]hydrazine is an organohydrazine derivative characterized by a butyl-substituted phenyl ring attached to a methylhydrazine moiety. This compound is expected to exhibit moderate solubility in polar solvents like ethanol and dichloromethane, similar to its brominated analog, [(4-bromophenyl)methyl]hydrazine . Its applications likely span pharmaceutical intermediates, agrochemicals, and materials science, leveraging the reactivity of the hydrazine group for condensation or cyclization reactions .

Properties

CAS No.

887594-65-2

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

(4-butylphenyl)methylhydrazine

InChI

InChI=1S/C11H18N2/c1-2-3-4-10-5-7-11(8-6-10)9-13-12/h5-8,13H,2-4,9,12H2,1H3

InChI Key

PTFHUJCUFFSGIA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)CNN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Butylphenyl)methyl]hydrazine typically involves the reaction of 4-butylbenzyl chloride with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

4-Butylbenzyl chloride+Hydrazine hydrateThis compound+HCl\text{4-Butylbenzyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} 4-Butylbenzyl chloride+Hydrazine hydrate→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve the desired quality.

Chemical Reactions Analysis

1.1. Condensation with Carbonyl Compounds

[(4-Butylphenyl)methyl]hydrazine reacts with aldehydes or ketones to form hydrazones. For example:

  • Reaction with Benzaldehyde (hypothetical pathway):

    C11H18N2+C6H5CHOC18H22N2O+H2O\text{C}_{11}\text{H}_{18}\text{N}_2+\text{C}_6\text{H}_5\text{CHO}\rightarrow \text{C}_{18}\text{H}_{22}\text{N}_2\text{O}+\text{H}_2\text{O}

    This forms a hydrazone derivative, as supported by analogous reactions in hydrazine chemistry .

Table 1: Condensation Reactions

SubstrateProductConditionsYieldSource
Benzaldehyde[(4-Butylphenyl)methyl]hydrazoneRT, ethanol, 12 hrs78%*
AcetophenoneCyclic hydrazideReflux, toluene, 24 hrs65%*
*Hypothetical yields based on analogous reactions.

1.2. Cyclization Reactions

Under acidic or thermal conditions, this compound undergoes cyclization. For instance:

  • Formation of Pyridazine Derivatives :
    Reacting with diketones (e.g., ninhydrin) leads to fused pyridazine structures via hydrazinolysis and cyclization (see Figure 1) .

Key Mechanistic Steps:

  • Nucleophilic attack by hydrazine on carbonyl groups.

  • Sequential dehydration and ring closure.

  • Stabilization via aromatic π-system interactions .

1.3. Catalytic Dehydrogenation

In the presence of ruthenium pincer complexes (e.g., Ru-MACHO ), this compound may participate in dehydrogenative coupling. While direct evidence is limited, analogous hydrazines form azines via H2_2
elimination :

2RCH2NHNH2RCH=NN=CHR+2H22\text{RCH}_2\text{NHNH}_2\rightarrow \text{RCH}=\text{N}-\text{N}=\text{CHR}+2\text{H}_2

Conditions : 0.5 mol% Ru catalyst, toluene, 110°C, 24 hrs .

Reactivity Comparison with Other Hydrazines

The butylphenyl group enhances lipophilicity and steric effects, altering reactivity relative to simpler hydrazines:

Table 2: Substituent Effects on Hydrazine Reactivity

CompoundReaction with BenzaldehydeCyclization Efficiency
PhenylhydrazineFast (1 hr)Moderate
This compoundSlow (12 hrs)High
BenzylhydrazineModerate (6 hrs)Low
  • Steric Hindrance : The bulky butyl group slows condensation but stabilizes cyclized products .

  • Electronic Effects : Electron-donating substituents reduce electrophilicity at the hydrazine nitrogen .

Oxidation and Side Reactions

  • Oxidation to Diazene :

    C11H18N2OxidantH2O2C11H16N2+H2O\text{C}_{11}\text{H}_{18}\text{N}_2\xrightarrow[\text{Oxidant}]{\text{H}_2\text{O}_2}\text{C}_{11}\text{H}_{16}\text{N}_2+\text{H}_2\text{O}

    Forms a diazene derivative, though yields are typically low (<30%) due to competing decomposition .

  • Unintended Methylation :
    In the presence of dimethyl sulfate, competitive N-methylation occurs, producing quaternary salts .

Scientific Research Applications

[(4-Butylphenyl)methyl]hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(4-Butylphenyl)methyl]hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences among [(4-Butylphenyl)methyl]hydrazine and related compounds:

Compound Name Substituent (R) Molecular Formula Physical State Key Applications Notable Reactions
This compound -C₄H₉ C₁₁H₁₈N₂ Likely solid Pharmaceutical synthesis Condensation with aldehydes/ketones
[(4-Bromophenyl)methyl]hydrazine -Br C₇H₈BrN₂ Pale yellow solid Organic intermediates Nucleophilic substitution reactions
[(4-Methoxyphenyl)methyl]hydrazine HCl -OCH₃ C₈H₁₁ClN₂O Crystalline solid Anticancer agents, antimicrobials Cyclization to triazoles/oxadiazoles
[(4-Ethylphenyl)methyl]hydrazine HCl -C₂H₅ C₉H₁₃ClN₂ White powder Rocket propellants, biodegradable pesticides Esterification, azo coupling

Reactivity and Stability

  • Electron-Donating Groups (e.g., -OCH₃, -C₄H₉) : Enhance nucleophilicity of the hydrazine group, facilitating condensation with carbonyl compounds (e.g., aldehydes to form hydrazones) . However, the butyl group’s steric bulk may slow reaction kinetics compared to smaller substituents like methoxy .
  • Electron-Withdrawing Groups (e.g., -Br) : Stabilize the compound against oxidation but reduce reactivity in nucleophilic substitutions. Brominated derivatives are preferred for cross-coupling reactions in medicinal chemistry .
  • Hydrochloride Salts : Improve thermal stability and solubility in polar solvents, critical for pharmaceutical formulations .

Biological Activity

[(4-Butylphenyl)methyl]hydrazine is a hydrazine derivative that has garnered attention due to its potential biological activities. Hydrazines and their derivatives are known for a variety of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H16N2\text{C}_{11}\text{H}_{16}\text{N}_2

Antimicrobial Activity

Hydrazones, including those derived from hydrazines, have demonstrated significant antimicrobial properties. A study highlighted that various hydrazone derivatives exhibit activity against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, related compounds show promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Hydrazone Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
4-Fluorobenzoic acid hydrazoneS. aureus3.9 μg/mL
5-bromoimidazo[1,2-a]pyridineE. fecalis3.9 μg/mL
This compoundTBDTBD

Anticancer Activity

Research has indicated that hydrazine derivatives can exhibit cytotoxic effects against cancer cell lines. For example, studies on similar compounds have shown that they can induce apoptosis in breast cancer cells (MCF-7) and inhibit cell proliferation . The mechanism often involves disruption of mitochondrial function and induction of oxidative stress.

Case Study: Cytotoxicity in Cancer Cells
In a comparative study, several hydrazone derivatives were tested for their cytotoxic effects on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability with some compounds showing IC50 values as low as 225 µM . Further investigation into the specific effects of this compound on various cancer cell lines is warranted.

The biological activity of hydrazine derivatives like this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Many hydrazones induce oxidative stress by generating ROS, leading to cellular damage and apoptosis.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in cellular metabolism, thereby disrupting normal cellular functions.
  • DNA Interaction : Certain hydrazones have been shown to interact with DNA, potentially leading to genotoxic effects .

Toxicity and Safety Profile

While exploring the biological activities of hydrazines, it is crucial to consider their toxicity. Methyl hydrazine, a related compound, has been associated with severe health risks including carcinogenicity and reproductive toxicity . Thus, safety evaluations are essential for any therapeutic applications.

Table 2: Toxicity Data for Methyl Hydrazine

EffectObserved Outcome
CarcinogenicityLung and liver cancer in animals
Reproductive toxicityTeratogenic effects observed
Acute toxicitySevere respiratory issues

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(4-Butylphenyl)methyl]hydrazine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-butylbenzyl chloride with hydrazine hydrate under reflux in ethanol (60–80°C, 6–8 hours) is a common approach. Optimization involves adjusting molar ratios (e.g., 1:1.2 hydrazine:alkyl halide), solvent polarity (ethanol vs. DMF), and temperature control to minimize side products like disubstituted hydrazines. Purity can be enhanced via recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • ¹H NMR : A singlet at δ 2.5–3.0 ppm for the methylene (CH₂) adjacent to the hydrazine group. Aromatic protons in the 4-butylphenyl group appear as a multiplet at δ 6.8–7.3 ppm.
  • IR : N-H stretching at 3200–3350 cm⁻¹ and C-N vibrations at 1100–1250 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular weight (C₁₁H₁₈N₂; ~178.28 g/mol). Elemental analysis should confirm C, H, and N within ±0.3% of theoretical values .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a precursor for hydrazone formation, enabling the synthesis of Schiff bases for antimicrobial or anticancer agents. For example, coupling with carbonyl-containing drugs (e.g., antipyrine derivatives) via reflux in ethanol (1–2 hours) can yield bioactive molecules. Researchers should monitor reaction progress via TLC (Rf ~0.4–0.5 in ethyl acetate/hexane) and purify via column chromatography .

Advanced Research Questions

Q. How does the 4-butylphenyl substituent influence the reactivity of this compound in nucleophilic addition reactions compared to simpler arylhydrazines?

  • Methodological Answer : The bulky 4-butyl group sterically hinders nucleophilic attack at the hydrazine moiety, reducing reaction rates with sterically demanding electrophiles (e.g., ketones with bulky R groups). Kinetic studies using UV-Vis spectroscopy (monitoring hydrazone formation at λ = 300–400 nm) reveal a 20–30% slower rate compared to phenylhydrazine. Computational DFT studies (e.g., M05-2X/6-31G(d)) can model steric effects and transition states .

Q. What computational modeling approaches are suitable for predicting the thermodynamic stability and reaction pathways of this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) at the M06-2X/def2-TZVP level is recommended for calculating Gibbs free energy changes in hydrazone formation. Solvent effects (e.g., ethanol) should be incorporated via the SMD model. For reaction pathway analysis, use intrinsic reaction coordinate (IRC) calculations to validate transition states. Software like Gaussian 16 or ORCA is suitable .

Q. How can researchers resolve contradictory results in kinetic studies of this compound-mediated reductions?

  • Methodological Answer : Contradictions often arise from unaccounted side reactions (e.g., oxidation to azo compounds). Use control experiments with radical scavengers (e.g., TEMPO) and monitor intermediates via LC-MS. Statistical tools like principal component analysis (PCA) of time-resolved spectral data can identify outliers and reconcile discrepancies .

Safety and Toxicity Considerations

Q. What are the occupational exposure limits and recommended handling protocols for this compound based on structural analogs?

  • Methodological Answer : While specific data for this compound are limited, analogs like methyl hydrazine have OSHA exposure limits of 0.09 ppm (8-hour TWA). Use fume hoods, nitrile gloves, and impermeable lab coats. Spills should be neutralized with 10% acetic acid before disposal. Store under nitrogen at 2–8°C to prevent oxidation .

Applications in Materials Science

Q. How can this compound be utilized in polymer crosslinking, and what factors influence curing kinetics?

  • Methodological Answer : The compound can act as a crosslinker in polyurethane-acrylate systems by reacting with ketone monomers (e.g., acetoacetoxy ethyl methacrylate). Non-isothermal DSC studies (heating rate 10°C/min) reveal curing activation energies (~50–70 kJ/mol) dependent on substituent bulkiness. Optimize curing by adjusting stoichiometry (1:1 hydrazine:ketone) and using catalysts like dibutyltin dilaurate (0.1–0.5 wt%) .

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